molecular formula C6H10N2O B2759395 2-(2-Methyl-1,3-oxazol-4-yl)ethanamine CAS No. 1267483-61-3

2-(2-Methyl-1,3-oxazol-4-yl)ethanamine

Cat. No. B2759395
CAS RN: 1267483-61-3
M. Wt: 126.159
InChI Key: VQAPYBXJPGJFFQ-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for a long time due to their increasing importance in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles have a 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of hetero atoms often imparts preferential specificities in their biological responses .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the substitution pattern and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary depending on the specific compound. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Novel Molecules Against COVID-19 : A study by Rashdan et al. (2021) involved the synthesis of thiadiazole and triazole hybrids, demonstrating an in silico virtual screening approach to identify their antiviral activity against COVID-19 through inhibition of the main coronavirus protease. This research highlights the potential of such compounds in developing antiviral drugs (Rashdan et al., 2021).

  • Metal Complexation and Tautomerism : Jones et al. (2013) investigated the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, showing their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

  • DNA Binding and Antimicrobial Properties : Kumar et al. (2012) explored the Cu(II) complexes of certain tridentate ligands, demonstrating their DNA binding propensity and antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2012).

  • Photopolymerization : Guillaneuf et al. (2010) discussed the use of certain derivatives in nitroxide-mediated photopolymerization, revealing their utility in polymer science and engineering (Guillaneuf et al., 2010).

Chemical Properties and Reactivity

  • Enamine Synthesis : Research by Dean et al. (1983) on enamines in the synthesis of chromanones suggests a broad application of these compounds in organic synthesis and drug design (Dean et al., 1983).

  • Antimicrobial Studies : Martin et al. (2006) synthesized carbazole derivatives and evaluated their antimicrobial activities, showing the potential of these compounds in combating various microbial infections (Martin et al., 2006).

  • Fungicidal Activity : Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with significant antifungal activities, indicating their potential as new fungicides (Bai et al., 2020).

  • Catalysis : Zulu et al. (2020) reported on palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins, highlighting the importance of such compounds in catalytic processes (Zulu et al., 2020).

Safety and Hazards

The safety and hazards associated with oxazole derivatives can vary depending on the specific compound. Some oxazole derivatives may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that there is ongoing interest in the development and study of new oxazole derivatives.

properties

IUPAC Name

2-(2-methyl-1,3-oxazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-8-6(2-3-7)4-9-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPYBXJPGJFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267483-61-3
Record name 2-(2-methyl-1,3-oxazol-4-yl)ethan-1-amine
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